

In-Depth Technical Guide: Obtucarbamate B (CAS Number: 20913-18-2)

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Compound of Interest

Compound Name: *Obtucarbamate B*

Cat. No.: *B132377*

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Core Compound Summary

Obtucarbamate B, with the CAS number 20913-18-2, is a naturally occurring carbamate derivative. It was first isolated from the South China Sea gorgonian coral *Melitodes squamata*. [1][2][3][4][5][6] Structurally, it is identified as dimethyl toluene-2,6-dicarbamate. The compound belongs to a class of nitrogen-containing molecules that are of interest to medicinal chemists for their potential biological activities. While initial screenings of **Obtucarbamate B** for cytotoxicity and antibacterial effects were conducted, these did not reveal significant activity.[3][5] Further research is required to fully elucidate its pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of **Obtucarbamate B** is presented in the table below. These values are primarily based on computational predictions and information from chemical suppliers.

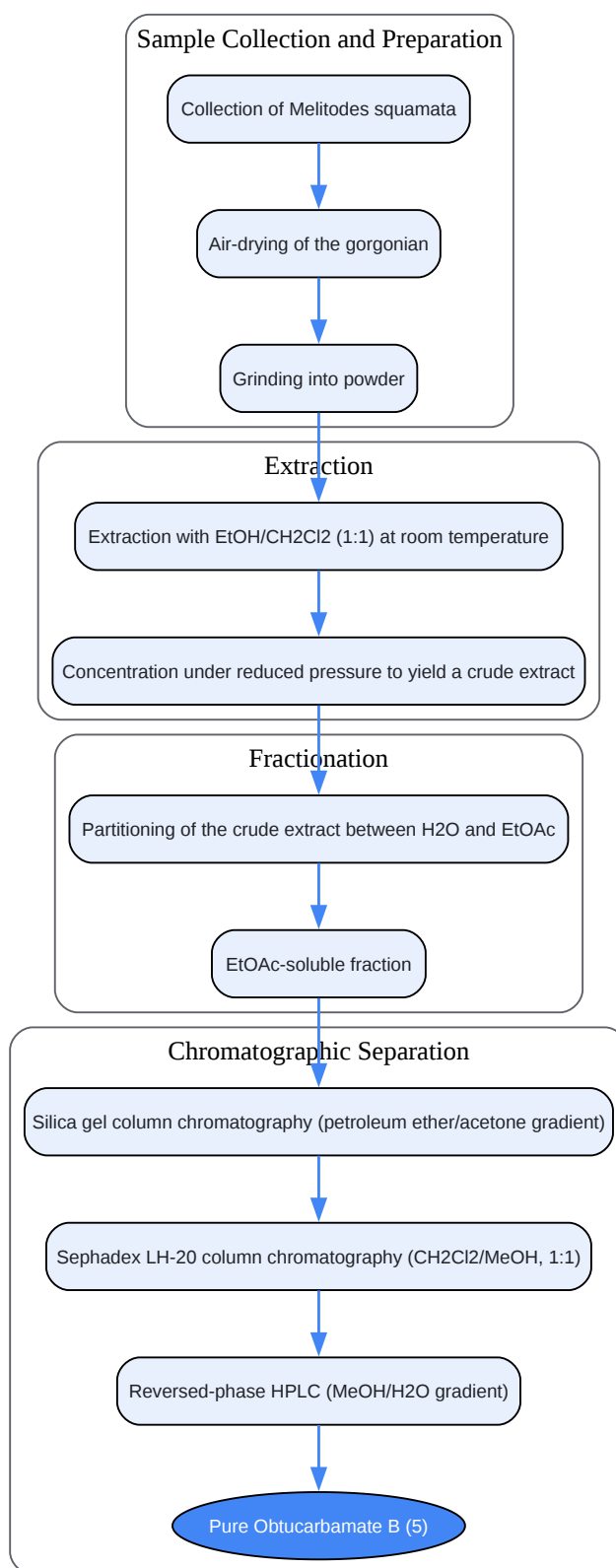
Property	Value	Source
CAS Number	20913-18-2	N/A
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄	[3]
Molecular Weight	238.24 g/mol	[3]
Predicted Melting Point	222-224 °C	N/A
Predicted Boiling Point	266.6 ± 40.0 °C	N/A
Predicted Density	1.290 ± 0.06 g/cm ³	N/A
Predicted pKa	13.43 ± 0.70	N/A
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	4	[3]
Rotatable Bond Count	4	[3]
Topological Polar Surface Area	76.7 Å ²	N/A
LogP	1.4	N/A

Experimental Protocols

Isolation of Obtucarbamate B from *Melitodes squamata*

The following protocol is based on the methodology described by Huang et al. (2012) for the isolation of carbamate derivatives from the gorgonian coral *Melitodes squamata*.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Workflow for the Isolation of **Obtucarbamate B**:



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Figure 1: Workflow for the isolation of **Obtucarbamate B**.

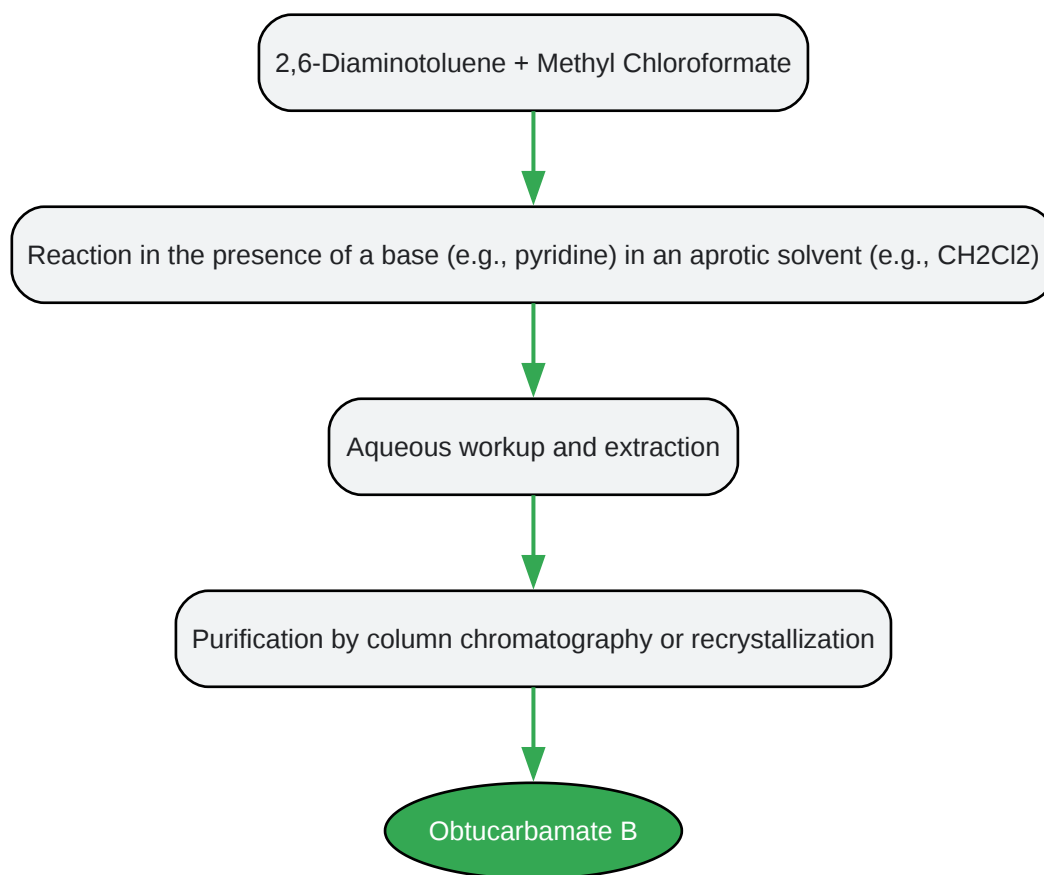
Methodology:

- **Sample Preparation:** Specimens of the gorgonian *Melitodes squamata* were collected from the South China Sea. The collected organisms were air-dried and then ground into a powder.
- **Extraction:** The powdered gorgonian was extracted with a 1:1 mixture of ethanol (EtOH) and dichloromethane (CH₂Cl₂) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract was partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, containing the less polar compounds including **Obtucarbamate B**, was collected for further purification.
- **Chromatographic Separation:**
 - The EtOAc-soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone to separate the components based on polarity.
 - Fractions containing compounds of interest were further purified using Sephadex LH-20 column chromatography with a 1:1 mixture of CH₂Cl₂ and methanol (MeOH) as the eluent.
 - Final purification to obtain pure **Obtucarbamate B** was achieved through reversed-phase high-performance liquid chromatography (HPLC) using a MeOH/H₂O gradient.
- **Structure Elucidation:** The structure of the isolated **Obtucarbamate B** was confirmed by spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of Obtucarbamate B (Dimethyl toluene-2,6-dicarbamate)

A detailed experimental protocol for the synthesis of **Obtucarbamate B** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and related syntheses. A potential method involves the reaction of 2,6-diaminotoluene with a suitable carbamoylating agent.

Proposed Synthetic Workflow:



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Figure 2: Proposed synthetic workflow for **Obtucarbamate B**.

Hypothetical Methodology:

- **Reaction Setup:** To a solution of 2,6-diaminotoluene in a suitable aprotic solvent (e.g., dichloromethane), a base such as pyridine is added. The mixture is cooled in an ice bath.
- **Addition of Reagent:** Methyl chloroformate is added dropwise to the cooled solution with stirring. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.
- **Workup:** The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by silica gel column chromatography or recrystallization to yield pure dimethyl toluene-2,6-dicarbamate (**Obtucarbamate B**).

Biological Activity and Potential Signaling Pathways

Reported Biological Activity

The initial biological screening of **Obtucarbamate B**, as reported in the isolation study by Huang et al. (2012), did not demonstrate significant activity in the tested assays.^{[3][5]}

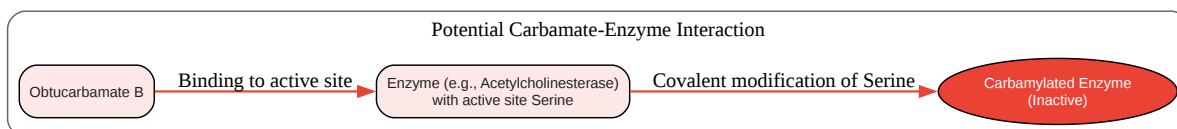
Assay	Cell Lines/Strains	Results
Cytotoxicity (MTT assay)	Human malignant melanoma (A735), Human cervical carcinoma (HeLa)	IC ₅₀ > 200 µg/mL
Antibacterial Activity (Disc-diffusion)	Escherichia coli, Bacillus subtilis, Micrococcus luteus	No inhibition at 25 µg/disc

It is important to note that the absence of activity in these specific assays does not preclude the possibility of **Obtucarbamate B** having other biological effects. Carbamate-containing compounds are known to exhibit a wide range of pharmacological activities, including enzyme inhibition.

Potential Signaling Pathway Interactions

While no studies have directly linked **Obtucarbamate B** to specific signaling pathways, the carbamate functional group suggests potential interactions with enzymes, particularly those with a serine residue in the active site, such as cholinesterases.

Hypothesized Mechanism of Enzyme Inhibition:



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Figure 3: Hypothesized covalent inhibition of a serine hydrolase by **Obtucarbamate B**.

This proposed mechanism involves the carbamylation of a serine residue within the enzyme's active site, leading to reversible or irreversible inhibition of the enzyme's catalytic activity. Further experimental studies are necessary to validate this hypothesis and to identify the specific enzyme targets of **Obtucarbamate B**.

Conclusion and Future Directions

Obtucarbamate B is a structurally characterized natural product with a carbamate functional group, suggesting potential for biological activity. The currently available data from initial screenings are limited and do not indicate cytotoxic or antibacterial properties. The development of a robust synthetic protocol is a crucial next step to enable more extensive biological evaluation. Future research should focus on screening **Obtucarbamate B** against a broader panel of biological targets, particularly enzymes such as acetylcholinesterase and other serine hydrolases, to uncover its potential pharmacological applications. Furthermore, investigation into its effects on relevant signaling pathways, such as those involved in inflammation and neurological processes, could provide valuable insights into its mechanism of action.

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